2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide
Description
This compound is a benzamide derivative featuring a pyrrolidinone core substituted with two chlorophenyl groups. Its molecular formula is C₁₉H₁₅Cl₂N₂O₂, with a molecular weight of 386.25 g/mol. The structure combines a 2-chlorobenzamide moiety linked via a methylene bridge to a 5-oxopyrrolidin-3-yl group, which is further substituted with a 4-chlorophenyl ring at the 1-position.
Properties
IUPAC Name |
2-chloro-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-5-7-14(8-6-13)22-11-12(9-17(22)23)10-21-18(24)15-3-1-2-4-16(15)20/h1-8,12H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLMAPYEGSTRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide can be achieved through several routes. One common method involves the reaction of o-chlorobenzoyl chloride with p-chlorophenyl urea in the presence of a catalyst . Another method involves the reaction of oxalyl chloride or phosgene with o-chlorobenzamide to form o-chlorobenzoyl isocyanate, which is then reacted with p-chloroaniline . These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, it inhibits the synthesis of chitin, a vital component of the insect exoskeleton, leading to the death of the insect . The compound may also interact with various enzymes and receptors in biological systems, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Variations: The target compound’s pyrrolidinone core distinguishes it from chromene () or thiazolidinone () analogs. Pyrrolidinone’s rigidity may enhance binding specificity compared to more flexible urea derivatives () .
Substituent Effects: The dual chlorophenyl groups in the target compound likely enhance hydrophobic interactions, similar to the 2-chlorophenyl and 4-chlorophenyl motifs in and . Thioxo groups in ’s thiazolidinone derivative may confer redox activity or metal-binding properties absent in the target compound .
Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between 2-chlorobenzoyl chloride and a pyrrolidinone intermediate, analogous to methods in (chromene synthesis via benzamide formation) . Urea derivatives () require carbamoylation steps, which are less straightforward than direct amide bond formation .
Biological Activity
2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro substituent : Enhances lipophilicity and biological interactions.
- Pyrrolidine moiety : Implicated in various biological activities.
- Benzamide framework : Known for its role in enzyme inhibition.
The molecular formula is with a molecular weight of approximately 346.79 g/mol.
Enzyme Inhibition
Research indicates that 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide may act as an inhibitor of Janus Kinase 3 (JAK3), an enzyme involved in critical cell signaling pathways. This inhibition could lead to altered cellular responses, particularly in immune and inflammatory processes .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. It is believed to interfere with cell wall synthesis or inhibit key metabolic enzymes necessary for bacterial growth . The following table summarizes some key findings related to its antimicrobial activity:
| Pathogen | Activity | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | Inhibition of growth | Disruption of cell wall synthesis |
| Staphylococcus aureus | Moderate inhibition | Potential interference with metabolism |
Case Studies and Research Findings
- JAK3 Inhibition Study : A study published in "Bioorganic & Medicinal Chemistry" explored the efficacy of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide as a JAK3 inhibitor. The results indicated a dose-dependent inhibition, suggesting potential for therapeutic applications in autoimmune diseases .
- Antimicrobial Efficacy : Another research effort focused on the compound's ability to combat resistant strains of bacteria. The study demonstrated that the compound could effectively reduce bacterial load in vitro, with further exploration needed for in vivo applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide | Thiadiazole ring, pyrrolidinone moiety | Antimicrobial |
| 4-Fluorobenzamide | Simple benzamide structure with fluorine | Antimicrobial |
| 5-Oxopyrrolidine Derivatives | Pyrrolidine ring without additional substituents | Varies widely in activity |
The combination of multiple pharmacophores in 2-chloro-N-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide may enhance its biological activity compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
